Nitromethanetrispropanol

Overview

Description

It is a light-sensitive monomer that absorbs ultraviolet radiation and undergoes photochemical reactions to form an amido group . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitromethanetrispropanol can be synthesized through the reaction of nitromethane with 1,3-propanediol under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained. The process may also involve purification steps to isolate the compound from any by-products .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Nitromethanetrispropanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroalkanes and other derivatives.

Reduction: Reduction reactions can convert this compound into amines and other reduced forms.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form esters, ethers, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroalkanes, amines, esters, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Nitromethanetrispropanol is primarily utilized as an intermediate in the synthesis of various chemical compounds. Its reactivity allows it to participate in several important reactions:

- Buffer Solutions : One of the notable applications of this compound is in the preparation of tris(hydroxymethyl)aminomethane (commonly known as Tris), which serves as a buffering agent in biochemical and molecular biology laboratories. The reaction involves the condensation of nitromethane with formaldehyde in a basic medium, yielding Tris with high purity and yield .

- Nitration Reactions : The compound can be involved in electrophilic nitration processes, where it acts as a nitrating agent for alkanes and other organic substrates. This application is particularly significant in synthesizing nitroalkanes, which are valuable intermediates in organic synthesis .

Solvent Properties

This compound exhibits unique solvent properties due to its polar nature. It is used as a solvent in various industrial applications:

- Dissolution of Polar Compounds : Its high polarity makes it effective for dissolving positively charged and strongly electrophilic species. This property is beneficial in reactions involving acrylate monomers and other polar compounds .

- Cleaning Agent : The compound's solvent capabilities extend to its use as a cleaning agent in industrial settings, where it helps remove residues and contaminants from surfaces .

Propellant Technology

The potential of this compound as a monopropellant has been explored due to its favorable combustion characteristics:

- Monopropellant Applications : this compound can decompose exothermically without the need for an oxidizer, making it suitable for use in rocket propulsion systems. Its combustion properties are comparable to those of hydrazine, but with enhanced safety profiles . The decomposition reaction can be summarized as follows:

This reaction highlights the energy release and gaseous products that can be harnessed for propulsion.

Case Study 1: Synthesis of Tris(hydroxymethyl)aminomethane

Research demonstrated that this compound could be synthesized efficiently by reacting nitromethane with formaldehyde under controlled conditions. The resulting Tris has been widely adopted as a buffering agent due to its stability and effectiveness at maintaining pH levels in biological systems .

Case Study 2: Nitration of Alkanes

A study on the nitration of various alkanes using nitronium hexafluorophosphate highlighted the efficacy of this compound as a solvent. The research showed that higher alkanes could be nitrated effectively without producing unwanted oxidation products, leading to high yields of desired nitroalkanes .

Mechanism of Action

The mechanism of action of nitromethanetrispropanol involves its interaction with molecular targets and pathways in biological systems. It regulates blood pressure and improves oxygen supply to the heart by interacting with specific receptors and enzymes involved in cardiovascular function. The compound’s photochemical properties also make it useful in various photochemical reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Nitromethane: A simpler nitro compound with the formula CH3NO2, commonly used as a solvent and in the production of explosives.

Nitroethane: Another nitro compound with the formula C2H5NO2, used in organic synthesis and as a fuel additive.

2-Nitroethanol: A compound with the formula C2H5NO3, used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness of Nitromethanetrispropanol

This compound is unique due to its multiple hydroxyl groups and nitro functionality, which allow it to participate in a wide range of chemical reactions and applications. Its ability to absorb ultraviolet radiation and undergo photochemical reactions further distinguishes it from other similar compounds .

Biological Activity

Nitromethanetrispropanol, a nitro compound, is of significant interest due to its potential biological activities, particularly in toxicological and pharmacological contexts. This article delves into the biological activity of this compound, examining its mechanisms of action, potential toxicity, and implications for health and environmental safety.

Chemical Structure and Properties

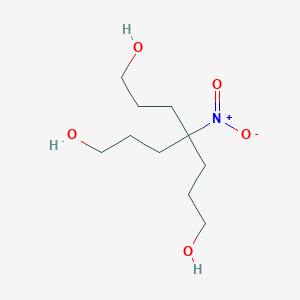

This compound is characterized by its nitro group and multiple hydroxymethyl groups. Its structure can be represented as follows:

This compound's unique configuration allows it to participate in various biochemical reactions, influencing its biological activity.

1. Toxicological Effects

Research indicates that nitro compounds, including this compound, can exhibit toxic effects. Similar compounds have been shown to induce DNA damage through the generation of reactive oxygen species (ROS) during metabolic processes. For instance, studies on 2-nitropropane have demonstrated that it can lead to the formation of DNA-reactive species, causing mutations and potential carcinogenic effects in laboratory animals .

Table 1: Toxicity Studies of Nitro Compounds

2. Biochemical Pathways

The metabolic pathways involving this compound are not fully elucidated; however, it is hypothesized that similar nitro compounds undergo biotransformation via sulfotransferases, leading to the formation of reactive intermediates that can modify nucleic acids . This pathway may be critical in understanding the carcinogenic potential of this compound.

Case Study 1: Carcinogenic Potential

A long-term inhalation study on nitromethane revealed its carcinogenic properties, suggesting that this compound may exhibit similar risks due to structural similarities. The International Agency for Research on Cancer (IARC) classified nitromethane as possibly carcinogenic to humans based on sufficient evidence from animal studies .

Case Study 2: Environmental Impact

Research on the environmental fate of nitro compounds indicates that they can persist in wastewater treatment systems. A study demonstrated that bioreactors could facilitate the anaerobic degradation of propane coupled with nitrate reduction, highlighting the need for further investigation into how this compound behaves in such environments .

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into potential applications and risks associated with this compound:

- Biocidal Properties : Tris(hydroxymethyl)nitromethane has been identified as a biocide used in microbial control, suggesting that derivatives like this compound may possess similar antimicrobial properties .

- Synthesis and Reactivity : Studies have explored the synthesis routes involving nitromethane and its derivatives, revealing their reactivity patterns which could inform future applications in organic synthesis and drug development .

Properties

IUPAC Name |

4-(3-hydroxypropyl)-4-nitroheptane-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5/c12-7-1-4-10(11(15)16,5-2-8-13)6-3-9-14/h12-14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOWCQQAYGOQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCCO)(CCCO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408013 | |

| Record name | Nitromethanetrispropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116747-80-9 | |

| Record name | Nitromethanetrispropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.